molecular formula C17H14ClN3O2 B10993572 N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10993572
M. Wt: 327.8 g/mol
InChI Key: MXVSBAGWDZYJQU-UHFFFAOYSA-N
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Description

  • Incorporate the 3-chlorophenyl moiety into the structure.

Industrial Production:

While specific industrial methods are proprietary, large-scale production likely involves optimized synthetic routes, efficient reagents, and carefully controlled conditions.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One possible synthetic route includes the following:

Chemical Reactions Analysis

Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Nitration, halogenation, or Friedel-Crafts reactions.

    Reduction: Use reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

The specific products depend on reaction conditions and substituents. Investigate regioselectivity and stereochemistry.

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

    Medicine: Explore its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

    Chemistry: Investigate its reactivity and applications in synthetic chemistry.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The precise mechanism remains an active area of research. Investigate its molecular targets and pathways to understand how it exerts its effects.

Comparison with Similar Compounds

Explore other oxazolo[5,4-b]pyridine derivatives and highlight what sets this compound apart. Some similar compounds include:

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-9-15-13(16(22)19-12-4-2-3-11(18)7-12)8-14(10-5-6-10)20-17(15)23-21-9/h2-4,7-8,10H,5-6H2,1H3,(H,19,22)

InChI Key

MXVSBAGWDZYJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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